N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
“N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound. It contains several functional groups including an ethyl group, a nitrophenyl group, a pyrrolopyrazine group, and a carbothioamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitrophenyl group could be introduced through a nitration reaction, and the pyrrolopyrazine group could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the nitro group could undergo reduction reactions, and the carbothioamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar nitro group and the nonpolar ethyl group .Scientific Research Applications
Pharmacological Effects of Pyrazine Derivatives
Pyrazine derivatives have been synthesized and evaluated for a broad range of pharmacological effects. These compounds exhibit antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The diversity in pharmacological activities highlights the potential of pyrazine derivatives in contributing to the development of new therapeutic agents. Notably, some pyrazine derivatives have become clinically used drugs worldwide, underscoring their significance in pharmaceutical applications (Doležal & Zítko, 2015).
Emerging Applications in Drug Discovery
The exploration of pyrazine derivatives in drug discovery has seen a rapid growth, with a particular focus on inhibitors of protein kinases for antiproliferative applications and inhibitors of β-secretase for Alzheimer’s disease treatment. This area of research is promising, with several compounds expected to contribute to existing pharmaceuticals shortly. The ongoing development and patenting of pyrazine derivatives in these therapeutic areas are indicative of their potential to address unmet medical needs (Doležal & Zítko, 2015).
Role in Cancer Research and Tobacco-Related Studies
The study of human urinary carcinogen metabolites provides a practical approach for obtaining important information about tobacco and cancer. Pyrazine derivatives, among other compounds, have been quantified in the urine of smokers or non-smokers exposed to environmental tobacco smoke (ETS), offering insights into carcinogen dose, exposure delineation, and metabolism in humans. This research is crucial for future studies on tobacco products, harm reduction strategies, and the evaluation of human exposure to carcinogens (Hecht, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-1-(3-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-17-16(23)19-10-9-18-8-4-7-14(18)15(19)12-5-3-6-13(11-12)20(21)22/h3-8,11,15H,2,9-10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTRGVHFZNSBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN2C=CC=C2C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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